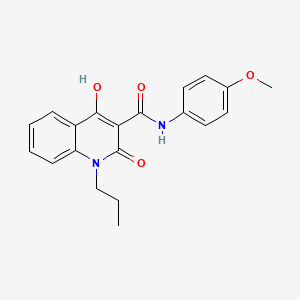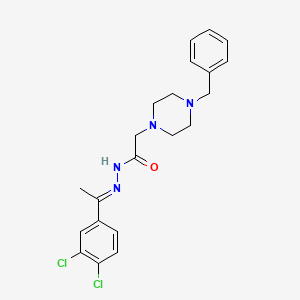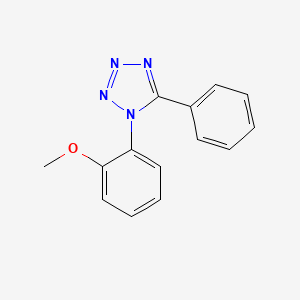
N'-(4-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes benzyloxy, benzylidene, nitrophenoxy, and acetohydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(Benzyloxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 2-(4-Nitrophenoxy)acetic acid: This compound can be prepared by reacting 4-nitrophenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Formation of N’-(4-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide: The final step involves the condensation of 4-(Benzyloxy)benzaldehyde with 2-(4-nitrophenoxy)acetohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
While specific industrial production methods for N’-(4-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
N’-(4-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(4-(Benzyloxy)benzylidene)-2-(4-aminophenoxy)acetohydrazide: Similar structure but with an amino group instead of a nitro group.
N’-(4-(Benzyloxy)benzylidene)-2-(4-methoxyphenoxy)acetohydrazide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide is unique due to the presence of both benzyloxy and nitrophenoxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity, making it distinct from its analogs.
Propriétés
Numéro CAS |
303087-78-7 |
|---|---|
Formule moléculaire |
C22H19N3O5 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
2-(4-nitrophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19N3O5/c26-22(16-30-21-12-8-19(9-13-21)25(27)28)24-23-14-17-6-10-20(11-7-17)29-15-18-4-2-1-3-5-18/h1-14H,15-16H2,(H,24,26)/b23-14+ |
Clé InChI |
QHTOESIEJPDLHT-OEAKJJBVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11986264.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986266.png)
![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11986278.png)



![(4-Chlorophenyl)(7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B11986309.png)
![6-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]pyridazine-3-carbohydrazide](/img/structure/B11986313.png)

![8-[(Furan-2-ylmethyl)-amino]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B11986332.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11986355.png)
methyl]benzamide](/img/structure/B11986358.png)

